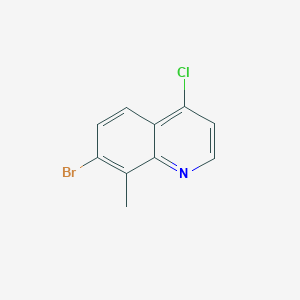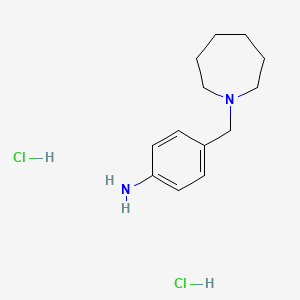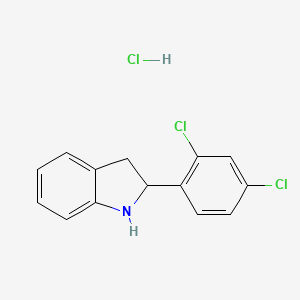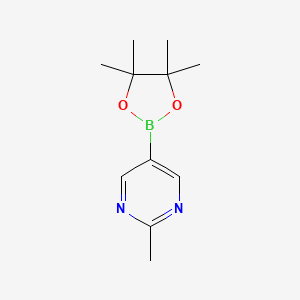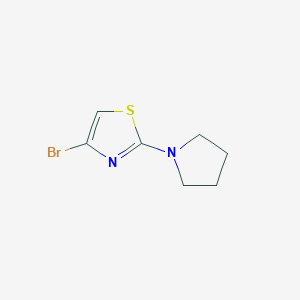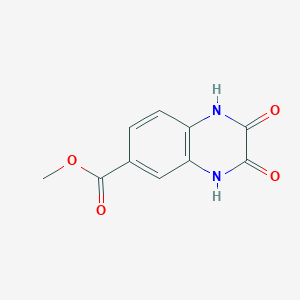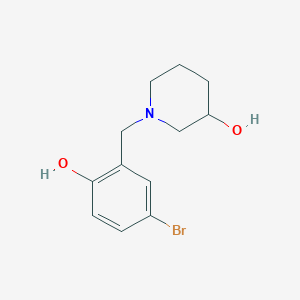![molecular formula C12H19Cl2NO B1371814 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride CAS No. 769123-68-4](/img/structure/B1371814.png)
3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride
Vue d'ensemble
Description
“3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride” is a versatile chemical compound used in scientific research. It exhibits high complexity due to its complex structure and diverse applications. It is primarily used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H19Cl2NO . The InChI Key is QJUMEHQGZPKXLM-UHFFFAOYSA-N . The SMILES representation is CN©CCCOC1=CC=C(C=C1)CCl.Cl .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 264.19 g/mol .Applications De Recherche Scientifique
Catalytic Applications : The structure-related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), was used as a recyclable catalyst for the acylation of alcohols and phenols, showcasing its utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Pharmacological Profiles : Although not directly related to the compound , research on similar compounds, such as R-96544, reveals insights into receptor antagonism and potential implications in platelet aggregation and serotonin inhibition (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Chemical Synthesis : Studies on the synthesis of complex chemical structures, like 7-Hydroxy-2,8-Dimethyl-4-Oxo-3-Phenoxy-4H-6-Chromenecarbaldehyde, provide insights into reaction mechanisms and synthesis pathways relevant to the chemical properties and reactivity of related compounds (Shokol, Gorbulenko, & Khilya, 2018).
Degradation and Toxicity Studies : Research on 4-Chloro-3,5-dimethylphenol (PCMX) focuses on its degradation pathways, which can be relevant for understanding the environmental impact and degradation mechanisms of structurally similar compounds (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).
Hepatoprotector Properties : Research on water-soluble derivatives of aminoalkylphenols, including their synthesis and evaluation for hepatoprotector activity, provides a context for the potential therapeutic uses of similar compounds (Dyubchenko, Nikulina, Markov, Kandalintseva, Prosenko, Khoshchenko, Shwarts, & Dushkin, 2006).
Analytical Chemistry Applications : The synthesis and study of chloromethylstyrene-tetraethyleneglycol dimethacrylate copolymer beads, which involve phenolic derivatives immobilized via amide bond, highlight the use of these compounds in analytical chemistry for antioxidation activity assessment (Nonaka, Maeda, Ogata, Nakashima, Kawasaki, & Kurihara, 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-[4-(chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12;/h4-7H,3,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUMEHQGZPKXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640320 | |
| Record name | 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769123-68-4 | |
| Record name | 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


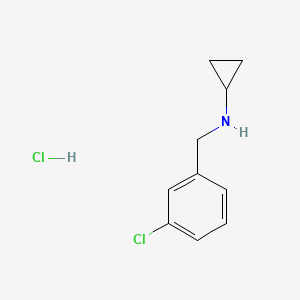
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)

